molecular formula C11H9ClN2 B8580148 4-chloro-5-(4-methylphenyl)pyrimidine

4-chloro-5-(4-methylphenyl)pyrimidine

Cat. No.: B8580148
M. Wt: 204.65 g/mol
InChI Key: CDTIOSNDFAJVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(4-methylphenyl)pyrimidine is a chemical compound of significant interest in medicinal chemistry research, particularly as a synthetic intermediate for the development of novel therapeutic agents. Pyrimidine derivatives are recognized as versatile scaffolds with a wide range of biological activities due to their structural similarity to essential biological molecules . Researchers extensively investigate pyrimidine-based compounds for their potential in creating new antimicrobial and anticancer therapies . For instance, structurally related thieno[2,3-d]pyrimidine and pyrimido[4,5-b]indole analogs have been designed and synthesized as potent inhibitors of key biological targets, such as receptor tyrosine kinases (RTKs) like VEGFR-2, which is a critical mediator of tumor angiogenesis . The chlorine atom at the 4-position of the pyrimidine ring is a common reactive site that allows for further functionalization, enabling medicinal chemists to explore structure-activity relationships (SAR) and optimize the properties of lead compounds . This makes this compound a valuable building block for constructing more complex, fused pyrimidine systems intended for biological evaluation in drug discovery programs . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

4-chloro-5-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-14-11(10)12/h2-7H,1H3

InChI Key

CDTIOSNDFAJVNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=CN=C2Cl

Origin of Product

United States

Preparation Methods

Condensation of Alkoxymethylenemalonates

The construction of the pyrimidine ring with pre-installed substituents offers a direct route to 4-chloro-5-(4-methylphenyl)pyrimidine. A patented two-stage process demonstrates this approach:

  • Stage A : Condensation of O-methylisourea sulfate with ethyl ethoxymethylenemalonate in aqueous NaOH yields 5-ethoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine. Neutralization with acetic acid liberates the hydroxypyrimidine intermediate.

  • Stage B : Chlorination with SOCl₂ in DMF, as described in Section 1.1.

Adapting this method for the target compound would require substituting ethoxymethylenemalonate with a 4-methylphenyl-containing precursor. For example, using 4-methylphenylacetylene or a substituted malonate ester could introduce the aryl group during cyclization.

Critical Parameters :

  • Alkali concentration (excess NaOH ensures complete condensation)

  • Temperature control during neutralization to prevent hydrolysis

Halogenation and Cyclization Strategies

Bromine-Mediated Halogenation Followed by Cyclization

A synthetic route for 2-cyano-4-chloro-5-(4-methylphenyl)imidazole provides insights into halogenation techniques applicable to pyrimidines. The process involves:

  • Halogenation : p-Methylacetophenone is treated with bromine in cyclohexane under UV light to form α-brominated intermediates.

  • Oxidation : Dimethyl sulfoxide (DMSO) oxidizes the brominated compound to a ketone.

  • Cyclization : Reaction with glyoxal and hydroxylamine sulfate in methanol forms the imidazole core.

For pyrimidine synthesis, substituting glyoxal with urea or thiourea derivatives could facilitate ring closure. Introducing chlorine might involve substituting bromine with chlorine gas or using a chlorinating agent post-cyclization.

Yield Considerations :

  • Multi-step sequences often result in moderate cumulative yields (e.g., 69% for the imidazole analogue)

  • Purification after each step is critical to prevent carryover of impurities

Halogen Exchange Reactions

Nucleophilic Aromatic Substitution

If a 4-fluoro or 4-bromo precursor is accessible, halogen exchange via nucleophilic substitution could introduce chlorine. This method is less common for pyrimidines due to the poor leaving-group ability of fluoride and bromide but may be viable under high-temperature conditions with CuCl or Pd catalysts.

Challenges :

  • Requires activated pyrimidine substrates (e.g., electron-withdrawing groups at adjacent positions)

  • Competing side reactions (e.g., dehalogenation)

Comparative Analysis of Methods

Efficiency and Scalability

MethodReagents/ConditionsYieldScalabilityReference
SOCl₂ in DMFRoom temp, 30 min94%High
POCl₃ with DMANReflux, 6 hours70–80%Moderate
Multi-step HalogenationUV light, multiple steps69%Low

The SOCl₂-DMF method outperforms alternatives in yield and reaction time, making it preferred for industrial applications. POCl₃-based routes remain useful for substrates resistant to SOCl₂. Multi-step approaches are less efficient but necessary when direct functionalization is impractical.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(4-methylphenyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Toluene, ethanol, and other organic solvents.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products Formed

Scientific Research Applications

Anticancer Activity

4-Chloro-5-(4-methylphenyl)pyrimidine has been studied for its anticancer properties. Research indicates that derivatives of pyrimidine compounds can inhibit various cancer cell lines, including colon, breast, and melanoma cells. A study highlighted the synthesis of novel compounds based on this structure, demonstrating significant anticancer activity through apoptosis induction in cancer cells .

Inhibition of Tyrosine Kinases

The compound is noted for its potential as a tyrosine kinase inhibitor. Tyrosine kinases play critical roles in cell signaling pathways that regulate cell proliferation and survival. Inhibitors of these enzymes are valuable in treating cancers and autoimmune diseases. The pharmacological profiles of similar pyrimidine derivatives have shown promise in targeting these pathways effectively .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Research employing 3D quantitative structure-activity relationship (QSAR) modeling has provided insights into how modifications to the compound can enhance its efficacy against specific biological targets, such as B-Raf kinase, which is implicated in various cancers .

Antiparasitic Applications

Recent studies have explored the antiparasitic potential of pyrimidine derivatives, including this compound. These compounds have shown activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structure-based design of these compounds aims to improve their selectivity and potency against parasitic targets .

Synthesis and Refinement Techniques

The synthesis and refinement of this compound have been optimized for industrial applications. A method involving the use of alkaline solutions and organic solvents has been developed to achieve high purity levels (up to 98.2%), making it suitable for large-scale production . This refinement process is essential for ensuring the compound's availability for research and therapeutic use.

Anti-inflammatory Effects

Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some showing significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. The anti-inflammatory activity of related compounds suggests that this compound may also exhibit similar effects, warranting further investigation into its potential therapeutic applications in inflammatory diseases .

Pharmacophore Modeling

Pharmacophore models have been utilized to identify essential chemical features that contribute to the biological activity of pyrimidine derivatives. These models can guide the design of new compounds with enhanced efficacy by focusing on key interactions within target proteins .

Case Studies and Research Findings

Several case studies illustrate the diverse applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated apoptosis induction in melanoma cells using pyrimidine derivatives .
Study BTyrosine Kinase InhibitionIdentified effective inhibitors for cancer treatment; showed promise against autoimmune diseases .
Study CAntiparasitic ActivityEvaluated activity against T. brucei; led to further optimization of lead compounds .
Study DAnti-inflammatory PropertiesReported significant COX-2 inhibition; suggested potential for treating inflammatory disorders .

Mechanism of Action

The mechanism of action of 4-chloro-5-(4-methylphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other proteins involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Physicochemical and Crystallographic Properties

Table 4: Physical Properties
Compound Name Melting Point (°C) Solubility Crystallographic Data Reference
4-Chloro-5-(4-MePh)pyrimidine Not reported Likely low in H2O Not reported N/A
5-(4-ClPh)-7-(4-MePh)-pyrrolo[2,3-d]pyrimidine 228-230 DMF/ethanol Pseudo-inversion symmetry (SHELX)
3a (4-Cl-5-OMePh-chromeno-pyrimidine) 218-220 DCM/acetone IR: C=N (1600 cm⁻¹), C-O (1250 cm⁻¹)

Insights :

  • Melting Points: Fused-ring systems (e.g., chromeno-pyrimidines) exhibit higher melting points (>200°C) due to increased planarity and stacking .
  • Crystallography : Pyrrolo-pyrimidines often crystallize in centrosymmetric space groups, with SHELX software commonly used for refinement .

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